

An In-depth Technical Guide to Antibacterial Agent 190: A Novel Pleuromutilin Derivative

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Compound of Interest		
Compound Name:	Antibacterial agent 190	
Cat. No.:	B12362128	Get Quote

This technical guide provides a comprehensive overview of **Antibacterial agent 190**, a novel pleuromutilin derivative with potent activity against Gram-positive bacteria, including resistant strains. This document is intended for researchers, scientists, and drug development professionals interested in the core science and developmental potential of this compound.

Introduction

Antibacterial agent 190 (also known as compound 16, Antibacterial agent 267, and compound h19) is a semi-synthetic derivative of the natural product pleuromutilin.[1] Pleuromutilins are a class of antibiotics that inhibit bacterial protein synthesis by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[2][3] This unique mechanism of action results in a low potential for cross-resistance with other antibiotic classes.[4] Antibacterial agent 190 has emerged from a hit-to-lead optimization campaign as a promising candidate for the treatment of Gram-positive bacterial infections.[5]

Chemical Structure and Synthesis

While the precise chemical structure of **Antibacterial agent 190** is detailed in the primary literature, it is characterized as a triaromatic pleuromutilin conjugate. The synthesis involves the modification of the C-14 side chain of the pleuromutilin core, a common strategy to enhance the antibacterial activity and pharmacokinetic properties of this class of compounds.[6][7]

Mechanism of Action

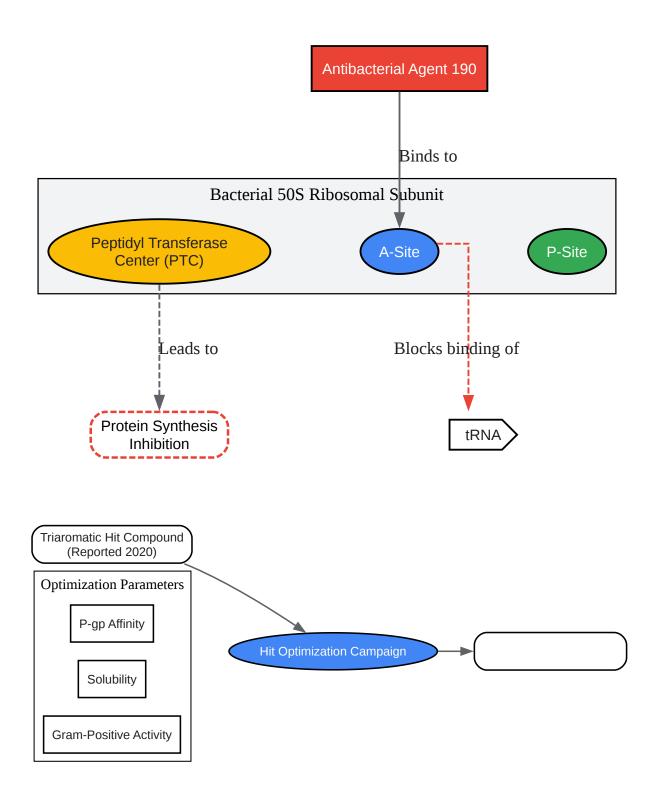






Like other pleuromutilin derivatives, **Antibacterial agent 190** exerts its antibacterial effect by inhibiting bacterial protein synthesis. The molecule binds to the A-site of the peptidyl transferase center on the 50S ribosomal subunit, thereby preventing the correct positioning of tRNA molecules and inhibiting peptide bond formation.[5]





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